molecular formula C9H14Cl2N2 B14023752 (S)-4-(pyrrolidin-2-yl)pyridine 2HCl

(S)-4-(pyrrolidin-2-yl)pyridine 2HCl

Cat. No.: B14023752
M. Wt: 221.12 g/mol
InChI Key: DWKPSXAJUZVROP-WWPIYYJJSA-N
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Description

(S)-4-(pyrrolidin-2-yl)pyridine 2HCl is a chiral compound that features a pyridine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(pyrrolidin-2-yl)pyridine 2HCl typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of N-substituted piperidines to form pyrrolidin-2-ones, which can then be further functionalized to introduce the pyridine moiety . The reaction conditions often include the use of specific oxidants and additives to achieve the desired selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions followed by purification steps such as crystallization or chromatography to obtain the pure compound. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(pyrrolidin-2-yl)pyridine 2HCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives.

Scientific Research Applications

(S)-4-(pyrrolidin-2-yl)pyridine 2HCl has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(pyrrolidin-2-yl)pyridine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can interact with active sites of enzymes, while the pyridine ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.

    Pyrrolidine: A saturated five-membered ring containing nitrogen.

    Pyrimidine: A six-membered ring with two nitrogen atoms, often used in medicinal chemistry.

Uniqueness

(S)-4-(pyrrolidin-2-yl)pyridine 2HCl is unique due to its combination of a pyridine ring and a chiral pyrrolidine moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

4-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride

InChI

InChI=1S/C9H12N2.2ClH/c1-2-9(11-5-1)8-3-6-10-7-4-8;;/h3-4,6-7,9,11H,1-2,5H2;2*1H/t9-;;/m0../s1

InChI Key

DWKPSXAJUZVROP-WWPIYYJJSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC=NC=C2.Cl.Cl

Canonical SMILES

C1CC(NC1)C2=CC=NC=C2.Cl.Cl

Origin of Product

United States

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